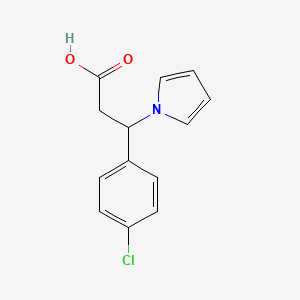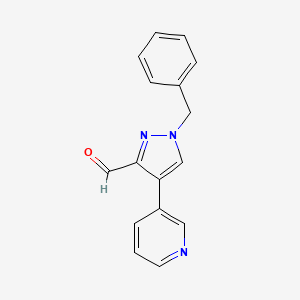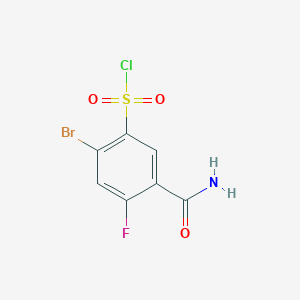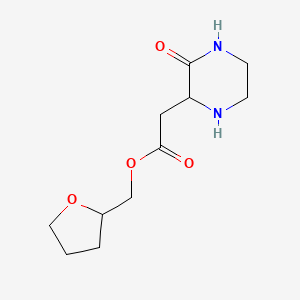![molecular formula C16H18FN3O4S B2363972 4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid CAS No. 1263475-93-9](/img/structure/B2363972.png)
4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical intermediate used in the synthesis of Rosuvastatin . It has a molecular formula of C16H18FN3O4S and a molecular weight of 367.40 .
Synthesis Analysis
The synthesis of this compound involves reacting a compound of formula [D] with N-methyl methanesulfonamide and a base, optionally with a salt of N-methyl methanesulfonamide, in suitable solvents . This results in a compound of formula (IIA), which is then converted to a compound of formula [B] by a known process. Finally, a compound of formula (B) is converted to the desired compound using calcium hypochlorite/TEMPO as an oxidant .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned above, it is synthesized from a compound of formula [D] and then converted into other compounds for further use .Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.40 . The boiling point, melting point, and other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Molecular Corroboration
Research by Thangarasu et al. (2019) focused on synthesizing precursors from 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carboxylic acid for novel drug discovery. These precursors were then used to create novel pyrazole carbaldehyde derivatives, which exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties. The study explored the interaction of these compounds with enzymes linked to inflammation and breast cancer, indicating potential applications in drug development for these diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Quantum Chemical Calculations and Molecular Docking
Gandhi et al. (2016) examined a structurally similar compound, focusing on its quantum chemical calculations and molecular docking. The study revealed insights into the compound's structural parameters and intermolecular interactions, which are crucial for understanding its pharmacological potential. Such analyses aid in predicting the behavior of these compounds in biological systems and their suitability as drug candidates (Gandhi et al., 2016).
Development of New Pyrimidine Scaffolds
Schmitt et al. (2017) developed a strategy using fluoroalkyl amino reagents to access novel pyrimidine scaffolds. This research is significant for medicinal and agrochemical research, indicating that such compounds, including 4-(4-fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid, can serve as building blocks for creating valuable new compounds in these fields (Schmitt et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)22)14(10-5-7-11(17)8-6-10)19-16(18-13)20(3)25(4,23)24/h5-9H,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMLXRMRDRNBMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

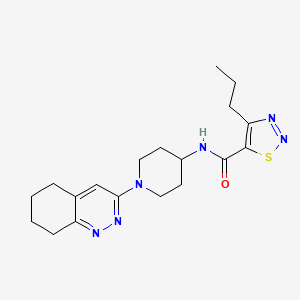
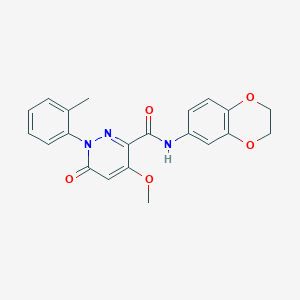

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)
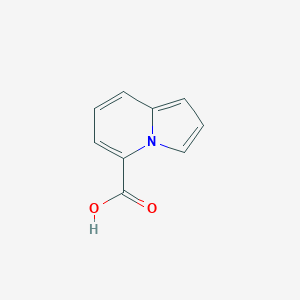
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)
